molecular formula C14H10O6 B1663091 2,3,6,8-Tetrahydroxy-1-methylxanthone CAS No. 548740-86-9

2,3,6,8-Tetrahydroxy-1-methylxanthone

Cat. No. B1663091
M. Wt: 274.22 g/mol
InChI Key: YPBXGIBBOZOVPM-UHFFFAOYSA-N
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Description

“2,3,6,8-Tetrahydroxy-1-methylxanthone” is a type of xanthone . It has been isolated from the marine fungus Arthrinium sp . It is also known as Anomalin A .


Synthesis Analysis

The synthesis of xanthones like “2,3,6,8-Tetrahydroxy-1-methylxanthone” involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The molecular formula of “2,3,6,8-Tetrahydroxy-1-methylxanthone” is C14H10O6 . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione .

Scientific Research Applications

Antioxidant Activities

2,3,6,8-Tetrahydroxy-1-methylxanthone, identified from the marine fungus Wardomyces anomalus, has demonstrated significant antioxidant activities. This compound was one of several xanthone derivatives produced by the fungus, indicating its potential role in oxidative stress management (Abdel-Lateff et al., 2003).

Enzyme Inhibitory Activities

Research on the sponge-derived fungus Arthrinium sp. SCSIO 41421 revealed that 2,3,6,8-Tetrahydroxy-1-methylxanthone exhibited enzyme inhibitory activities against acetylcholinesterase (AChE). Its inhibitory rate was recorded at 86% at a concentration of 50 μg/mL, showcasing its potential as a bioactive compound in enzyme-related disorders (She et al., 2022).

Antitumor and Antifungal Activities

A study on synthesized xanthone derivatives, including 1-hydroxy-3-methylxanthones, revealed that some compounds exhibited antitumor, antioxidant, anti-tyrosinase, anti-pancreatic lipase, and antifungal activities. This suggests the potential application of 2,3,6,8-Tetrahydroxy-1-methylxanthone and related compounds in cancer therapy and infection management (Zhou et al., 2020).

Antibacterial and Antioxidant Effects

Compounds structurally related to 2,3,6,8-Tetrahydroxy-1-methylxanthone, extracted from the plant Garcinia smeathmannii, displayed significant antibacterial and antioxidant properties. This highlights the potential of xanthones in combating bacterial infections and oxidative stress (Fouotsa et al., 2015).

properties

IUPAC Name

2,3,6,8-tetrahydroxy-1-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBXGIBBOZOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017507
Record name Anomalin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,8-Tetrahydroxy-1-methylxanthone

CAS RN

548740-86-9
Record name Anomalin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Abdel-Lateff, C Klemke, GM König… - Journal of Natural …, 2003 - ACS Publications
A marine fungal isolate, identified as Wardomyces anomalus, was cultivated and found to produce two new xanthone derivatives, 2,3,6,8-tetrahydroxy-1-methylxanthone (1) and 2,3,4,6,…
Number of citations: 156 pubs.acs.org
X Xia, SH Shim - Korean Journal of Pharmacognosy, 2016 - koreascience.kr
Endophytic fungi have yielded a variety of secondary metabolites so far. In the course of the project to find bioactive secondary metabolites from cultures of endophytic fungi, an isolate …
Number of citations: 3 koreascience.kr
J She, Y Chen, Y Ye, X Lin, B Yang, J Xiao, Y Liu… - Marine Drugs, 2022 - mdpi.com
New carboxamides, (±)-vochysiamide C (1) and (+)-vochysiamide B (2), and a new polyketide, 4S,3aS,9aR-3a,9a-deoxy-3a hydroxy-1-dehydroxyarthrinone (3), were isolated and …
Number of citations: 5 www.mdpi.com
LMM Vieira, A Kijjoa - Current medicinal chemistry, 2005 - ingentaconnect.com
A literature survey covering the report of naturally occurring xanthones from January 2000 to December 2004, with 219 references, is presented in this review. Among 515 xanthones …
Number of citations: 220 www.ingentaconnect.com
KS Masters, S Bräse - Chemical reviews, 2012 - ACS Publications
In 1961 Roberts submitted a comprehensive review in which he described the 16 naturally occurring xanthones identified to that date, of which 5 were of fungal or lichenoid origin. 2 …
Number of citations: 413 pubs.acs.org
SA Verekar, MK Gupta, SK Deshmukh - Fungi and Fungal Products in …, 2023 - Springer
The ascomycete genus Arthrinium (class, Sordariomycetes; family, Apiosporaceae) comprises approximately 88 species distributed worldwide. It has been reported as saprobes, plant …
Number of citations: 0 link.springer.com
SA Verekar, MK Gupta… - Fungi and Fungal …, 2023 - books.google.com
The ascomycete genus Arthrinium (class, Sordariomycetes; family, Apiosporaceae) comprises approximately 88 species distributed worldwide. It has been reported as saprobes, plant …
Number of citations: 0 books.google.com
MMM Pinto, RAP Castanheiro… - Encyclopedia of Analytical …, 2006 - scholar.archive.org
The marine ecosystem comprises more than 70% of the Earth’s surface, representing 95% of the biosphere (Jimeno et al., 2004; Glaser and Mayer, 2009), being distinguished by an …
Number of citations: 24 scholar.archive.org
P Bedi, R Gupta, T Pramanik - Artic. Asian J. Pharm. Clin. Res, 2018 - academia.edu
Xanthones are one of the biggest classes of compounds in natural product chemistry. A number of xanthones have been isolated from natural sources of higher plants such as fungi, …
Number of citations: 16 www.academia.edu
JX Soares, DRP Loureiro, AL Dias, S Reis, MMM Pinto… - Marine Drugs, 2022 - mdpi.com
The marine environment is an important source of specialized metabolites with valuable biological activities. Xanthones are a relevant chemical class of specialized metabolites found …
Number of citations: 19 www.mdpi.com

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